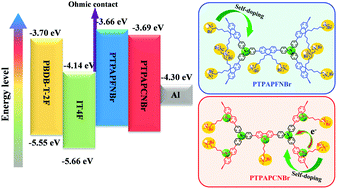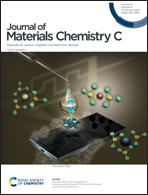Quasi-three-dimensional self-doped conjugated polyelectrolytes based on a triphenylamine skeleton for non-fullerene organic solar cells†
Journal of Materials Chemistry C Pub Date: 2021-12-06 DOI: 10.1039/D1TC04751E
Abstract
The electron transport layers (ETLs) of non-fullerene organic solar cells (NOSCs) are crucial to modulate the work function (WF) of the electrode and restrict the recombination of electron–hole pairs. Herein, two novel quasi-three-dimensional self-doped conjugated polyelectrolytes (CPEs) based on a triphenylamine skeleton, PTPAPFNBr and PTPAPCNBr, are developed and used as ETLs of NOSCs. The quasi-three-dimensional hyperbranched structure enables them to have more polar groups, which is favorable to generate more dipoles and lower the WF, thus realizing a favorable ohmic contact. Simultaneously, the n-type self-doping effect can dramatically increase the electrical conductivity of PTPAPFNBr and PTPAPCNBr. Consequently, compared with the reference device (6.55%), the devices using PTPAPFNBr and PTPAPCNBr as ETLs exhibit prominently enhanced performance with optimal power conversion efficiencies (PCEs) of 10.68% and 11.39%, respectively. The superior PCE of the device with the PTPAPCNBr ETL is principally due to the additional n-type self-doping originating from the lone pair electrons of carbazole. Furthermore, benefitting from the high conductivity of over 4 × 10−4 S cm−1, the devices based on the PTPAPFNBr and PTPAPCNBr ETLs can still function efficiently under thicknesses of approximately 23 nm and 26 nm, respectively. Accordingly, quasi-three-dimensional hyperbranched CPE ETLs with numerous polar groups and self-doping behavior provide a potential pathway to enhance the PCE of NOSCs.

Recommended Literature
- [1] AuRu/AC as an effective catalyst for hydrogenation reactions
- [2] Benchmarking sampling methodology for calculations of Rayleigh light scattering properties of atmospheric molecular clusters†
- [3] Characterising soft matter using machine learning
- [4] Challenges and approaches towards upscaling the assembly of hybrid perovskite solar cells
- [5] CdS nanoparticle decorated triazine-based COFs with enhanced photocatalytic activity for highly effective degradation of emerging contaminants†
- [6] Cerium(iv) oxide nanoparticles induce sublethal changes in honeybees after chronic exposure†
- [7] Characterization and optimization of slanted well designs for microfluidic mixing under electroosmotic flow
- [8] Boosting axiality in stable high-coordinate Dy(iii) single-molecule magnets†
- [9] Branched-chain amino acids, especially of leucine and valine, mediate the protein restricted response in a piglet model†
- [10] Cell-penetrating peptides as delivery vehicles for biology and medicine










